molecular formula C17H17ClN4O3S2 B2445190 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251559-75-7

2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2445190
CAS No.: 1251559-75-7
M. Wt: 424.92
InChI Key: QQITVPRSDLQCRM-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a high-purity chemical reagent designed for investigative antimalarial and antimicrobial research. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine chemical class, a scaffold recognized for its significant pharmacological potential in medicinal chemistry . The molecular structure integrates a sulfonamide fragment, a functional group known for contributing to excellent biological activity and low toxicity in therapeutic agents, which is evident in established antimalarial drugs like Sulfadoxine and Sulfadiazine . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the hemoglobin hydrolysis and survival of the Plasmodium falciparum parasite, the most lethal causative agent of malaria . Inhibiting this target disrupts the parasite's life cycle, particularly at the trophozoite stage, leading to its death. Furthermore, the structural features of this compound, including the 2-[(3-chlorophenyl)methyl] substituent and the thiomorpholine-4-sulfonyl group, are strategically designed to enhance binding affinity and selectivity during molecular docking studies, making it a valuable chemical probe for structure-activity relationship (SAR) studies . Beyond antimalarial applications, the triazolopyridine core is a privileged structure in drug discovery, with scientific literature reporting derivatives that possess a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, highlighting its utility as a versatile scaffold for developing novel bioactive agents . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory and biosafety regulations.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQITVPRSDLQCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

The compound 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolopyridine core and a thiomorpholine sulfonyl group. The presence of these functional groups is crucial for its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C18H20ClN4O4S2
Molecular Weight 426.96 g/mol
CAS Number 1251607-66-5

Antimicrobial Activity

Research has indicated that compounds within the triazolopyridine class exhibit significant antimicrobial properties. A study highlighted the potential of similar compounds to inhibit various pathogens, suggesting that our compound may also possess antimicrobial activity.

Antimalarial Activity

Recent studies have demonstrated that triazolopyridines bearing sulfonamide groups can serve as effective inhibitors against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations showed promising results with IC50 values in the low micromolar range for related compounds, indicating potential for further development as antimalarial agents .

Kinase Inhibition

The compound's structural features suggest it may interact with various kinases involved in cancer progression. Compounds with similar frameworks have been characterized as kinase inhibitors, particularly targeting the ATP-binding sites of receptor tyrosine kinases (RTKs). This mechanism is critical in cancer therapy as dysregulated kinase activity is often implicated in tumorigenesis .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The sulfonamide group may play a pivotal role in enzyme inhibition by mimicking substrate interactions or altering enzyme conformation.

Case Studies

  • Antimicrobial Efficacy : A library of triazolopyridines was screened for antimicrobial activity against various bacterial strains. Compounds structurally similar to our target exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics.
  • Antimalarial Research : In a study aimed at discovering new antimalarial agents, several derivatives of triazolopyridines were synthesized and tested against P. falciparum. The results indicated that modifications to the thiomorpholine group enhanced potency and selectivity against the parasite .

Q & A

Basic Research Questions

Q. What are the key structural features influencing the reactivity and stability of this compound?

  • Methodological Answer : The compound’s stability and reactivity are governed by its triazole-pyridine fused core, thiomorpholine sulfonyl group, and 3-chlorobenzyl substituent. Computational modeling (e.g., DFT calculations) can predict electron-deficient regions, such as the sulfonyl group’s electrophilic sulfur, which may participate in nucleophilic substitutions. Stability studies under varying pH (e.g., acidic, neutral, basic buffers at 25–37°C) reveal degradation in basic conditions, likely due to sulfonamide bond hydrolysis . Structural confirmation via X-ray crystallography or NMR (e.g., 13C^{13}\text{C} NMR for aromatic carbons) is critical to validate stereoelectronic effects.

Q. How can researchers optimize the synthesis of this compound for higher yield and purity?

  • Methodological Answer : A one-pot synthesis strategy, as used for analogous triazolopyridines , involves cyclizing 2-hydrazinopyridine with 3-chlorobenzaldehyde under reflux in ethanol. Key optimizations include:

  • Catalyst selection : Use p-toluenesulfonic acid (10 mol%) to accelerate imine formation.
  • Thiomorpholine sulfonation : React the intermediate with thiomorpholine-4-sulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) for >95% purity. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} NMR identifies aromatic protons (δ 7.2–8.1 ppm for pyridine and chlorophenyl groups) and thiomorpholine’s methylene signals (δ 2.8–3.5 ppm). 13C^{13}\text{C} NMR confirms the sulfonyl group (δ ~55 ppm for sulfonamide carbons) .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) validates the molecular formula (C19H17ClN4O2S2C_{19}H_{17}ClN_4O_2S_2) with <2 ppm error.
  • IR : Peaks at 1150 cm1^{-1} (S=O stretching) and 1350 cm1^{-1} (triazole C-N) confirm functional groups .

Advanced Research Questions

Q. How does the 3-chlorophenyl substitution impact structure-activity relationships (SAR) compared to analogs with methyl or fluorophenyl groups?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 3-methylphenyl or 3-fluorophenyl derivatives) and testing bioactivity. For example:

  • Electron-withdrawing effects : The 3-chlorophenyl group enhances electrophilicity at the sulfonyl group, increasing binding affinity to cysteine proteases (e.g., cathepsin B) vs. methyl groups .
  • Data Table :
SubstituentIC50_{50} (Cathepsin B)LogP
3-Cl12 nM2.8
3-F18 nM2.5
3-CH3_345 nM3.1
  • Validation : Molecular docking (e.g., AutoDock Vina) simulates halogen bonding between Cl and enzyme active sites .

Q. What strategies resolve contradictory data on the compound’s metabolic stability in in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies arise from differences in enzyme expression (e.g., hepatic vs. plasma esterases). Address this by:

  • In vitro : Use human liver microsomes (HLMs) with NADPH cofactors to assess Phase I metabolism. LC-MS/MS identifies hydroxylated metabolites at the thiomorpholine ring .
  • In vivo : Administer the compound to rodents and collect plasma/bile. Compare metabolite profiles using UPLC-QTOF. If in vivo clearance exceeds predictions, investigate extrahepatic metabolism (e.g., gut microbiota) via fecal incubations .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :

  • Proteome-wide profiling : Use chemical proteomics with a clickable alkyne-tagged analog. Enrich binding proteins via streptavidin beads, followed by tryptic digest and LC-MS/MS .
  • Kinase inhibition panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler). Prioritize targets with >50% inhibition at 1 µM (e.g., JAK2, EGFR). Validate via SPR (surface plasmon resonance) for binding kinetics (KDK_D) .

Contradictory Data Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies stem from polymorphic forms. Characterize crystalline vs. amorphous forms via:

  • PXRD : Identify polymorphs (e.g., Form I vs. II) with distinct diffraction patterns.
  • DSC : Measure melting points (Form I: 198°C; Form II: 185°C) and enthalpy changes.
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Amorphous forms show 3x higher aqueous solubility but lower stability .

Key Research Recommendations

  • Prioritize crystallography to resolve 3D conformation and inform docking studies.
  • Use isotope-labeled analogs (e.g., 35S^{35}\text{S}-thiomorpholine) for metabolic tracking.
  • Explore prodrug strategies (e.g., esterification of sulfonamide) to enhance bioavailability.

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